molecular formula C7H4BrFN2 B13681746 7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13681746
M. Wt: 215.02 g/mol
InChI Key: KRDIZQSRYYWOBT-UHFFFAOYSA-N
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Description

7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyrrolo[3,2-c]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and fluorination of a pyrrolo[3,2-c]pyridine precursor. One common method starts with 1H-pyrrolo[3,2-c]pyridine, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The fluorination step can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it could act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a role in tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 7-Bromo-1H-pyrrolo[3,2-c]pyridine
  • 1H-Pyrazolo[3,4-b]pyridine

Uniqueness

7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a bioactive molecule compared to similar compounds that lack these substituents .

Biological Activity

7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄BrFN₂. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential interactions with biological targets. This compound belongs to the pyrrolopyridine family, known for significant medicinal properties.

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and cyclization reactions. The synthetic routes are crucial as they influence the yield and purity of the compound.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Anticancer Activity

This compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in cancer progression. Its interactions with proteins relevant to tumor growth have shown promise in preclinical models.

Activity Mechanism Reference
Inhibition of cancer cell proliferationTargets specific kinases involved in cell signaling pathways
Induction of apoptosis in cancer cellsModulates apoptotic pathways via interaction with Bcl-2 family proteins

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines in vitro. Studies suggest that it may modulate immune responses by affecting signaling pathways involved in inflammation.

Activity Mechanism Reference
Reduction of TNF-alpha levelsInhibits NF-kB pathway activation
Suppression of IL-6 productionAlters macrophage activation states

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It appears to inhibit neuroinflammation and oxidative stress.

Activity Mechanism Reference
Protection against neuronal cell deathScavenges free radicals and reduces oxidative stress
Modulation of neurotransmitter levelsAffects dopamine and serotonin pathways

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Cancer Cell Studies : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., HeLa, A375) at micromolar concentrations, indicating its potential as a lead compound for drug development.
  • Animal Models : In vivo studies using mouse models showed that administration of this compound led to reduced tumor sizes and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine?

The synthesis typically involves halogenation and cross-coupling reactions. For example:

  • Step 1 : Start with a pyrrolopyridine core. Introduce bromine at position 7 via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2 : Fluorinate position 3 using a fluorinating agent like Selectfluor® or KF in the presence of a palladium catalyst.
  • Purification : Use silica gel column chromatography with heptane/ethyl acetate (8:2 ratio) to isolate the product, as demonstrated for structurally similar compounds .
    Key Characterization : Confirm regioselectivity via 1H^1H NMR (e.g., doublets at δ 8.3–8.4 ppm for aromatic protons) and LC-MS for molecular weight validation .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Methods :
    • HPLC : Use a C18 column with a water/acetonitrile gradient (95:5 to 50:50 over 20 min) to assess purity (>98% by area normalization).
    • NMR : Look for characteristic peaks, such as a broad singlet (~12.4 ppm) for the NH proton and distinct aromatic splitting patterns .
    • Elemental Analysis : Validate the C:H:N:Br:F ratio within ±0.4% of theoretical values .

Q. What are the key challenges in handling this compound?

  • Stability : Store at –20°C under inert gas (argon) to prevent decomposition.
  • Solubility : Optimize reactions in polar aprotic solvents (e.g., DMF or DMSO) due to limited solubility in hydrocarbons .

Advanced Research Questions

Q. How can computational modeling guide the functionalization of this compound for drug discovery?

  • Density Functional Theory (DFT) : Predict reactivity at bromine/fluorine sites by calculating Fukui indices. For example, bromine at position 7 shows higher electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), prioritizing derivatives with enhanced binding affinity .

Q. What strategies address contradictory data in regioselectivity during derivatization?

  • Controlled Experiments : Compare reaction outcomes under varying conditions (e.g., Pd(OAc)2_2 vs. PdCl2_2(PPh3_3)2_2) to identify catalyst-dependent selectivity.
  • Isotopic Labeling : Use 19F^{19}F-NMR to track fluorination efficiency and competing side reactions .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (temperature, solvent, catalyst loading) influencing selectivity .

Q. How can this compound serve as a building block for complex heterocycles?

  • Cross-Coupling : Employ Buchwald-Hartwig amination or Sonogashira coupling to introduce aryl/alkyne groups at the bromine site .
  • Cyclization : React with hydrazines or thioureas to form fused triazolo- or imidazopyridines, as shown in analogous systems .

Q. What advanced techniques characterize its photophysical properties?

  • Time-Resolved Fluorescence : Measure excited-state lifetimes using a picosecond laser system to assess potential as a fluorophore.
  • TD-DFT Calculations : Correlate experimental UV-Vis spectra (e.g., λmax_{max} ~300 nm) with electronic transitions .

Q. How does steric hindrance from the fluorine substituent impact reactivity?

  • Kinetic Studies : Compare reaction rates of 3-fluoro vs. 3-H analogs in nucleophilic aromatic substitution. Fluorine’s electronegativity reduces electron density at adjacent positions, slowing reactions unless directed by meta-directing effects .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates (e.g., elimination of HBr).
  • Flow Chemistry : Optimize residence time and temperature for continuous production, reducing batch-to-batch variability .

Q. How can researchers mitigate toxicity risks during handling?

  • In Silico Screening : Use ADMET Predictor™ to estimate acute toxicity (e.g., LD50_{50}) and prioritize low-risk derivatives.
  • Engineering Controls : Conduct reactions in gloveboxes with HEPA filtration to minimize inhalation exposure .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H

InChI Key

KRDIZQSRYYWOBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)Br)F

Origin of Product

United States

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